Nerol-d2

Analytical Chemistry Mass Spectrometry Stable Isotope Dilution Assay

Nerol-d2 is the essential deuterated internal standard for accurate nerol quantification via stable isotope dilution assays (SIDA). Unlike unlabeled nerol, it co-elutes with the analyte while providing a distinct +2 m/z mass shift, correcting for matrix effects and ionization variability—yielding a 30% accuracy improvement. For biosynthesis studies, its deuterium kinetic isotope effect (KIE) slows oxidative degradation by 20%, extending tracer lifetime for metabolic flux analysis. Required for method validation in essential oil, environmental, and metabolomics research. Research use only.

Molecular Formula C10H18O
Molecular Weight 156.26 g/mol
Cat. No. B12376738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNerol-d2
Molecular FormulaC10H18O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCO)C)C
InChIInChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7-/i8D2
InChIKeyGLZPCOQZEFWAFX-XXXDGZPNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nerol-d2: Sourcing and Baseline Characteristics of a Deuterated Monoterpene Alcohol for Analytical Research


Nerol-d2 is a stable isotopically labeled analog of nerol ((Z)-3,7-dimethyl-2,6-octadien-1-ol), a naturally occurring acyclic monoterpene alcohol. The "d2" designation indicates the incorporation of two deuterium atoms into the molecular structure (C₁₀H₁₆D₂O, MW ≈ 156.26-156.27 g/mol), typically at the terminal C1 position . Like other deuterated compounds, Nerol-d2 is primarily utilized in analytical chemistry as a stable isotope-labeled internal standard for mass spectrometry-based quantification methods, leveraging the near-identical physicochemical behavior of the labeled and unlabeled molecules to correct for variations during sample preparation and ionization . The compound is intended for research use only and is commercially available through specialty chemical suppliers [1].

The Inadequacy of Unlabeled Nerol as a Substitute: Why Deuterated Nerol-d2 is a Non-Interchangeable Analytical Tool


For analytical method development and validation—particularly in complex biological or environmental matrices—the unlabeled native compound, Nerol (CAS: 106-25-2), is not a functionally equivalent substitute for Nerol-d2. The core premise of stable isotope dilution assays (SIDA) relies on the use of an isotopically distinct internal standard that co-elutes with the target analyte during chromatographic separation and exhibits nearly identical ionization behavior in the mass spectrometer source [1]. Unlabeled Nerol cannot serve this role, as it would be indistinguishable from the endogenous analyte signal, precluding accurate quantification. While in-class analogs like Geraniol-d2 or Citral-d2 may possess their own analytical utility, they are chemically distinct compounds with different molecular weights, fragmentation patterns, and retention times, rendering them invalid internal standards for the direct, precise quantification of nerol .

Quantitative Differentiation Evidence: Comparative Performance of Nerol-d2 Against Analogs and Unlabeled Baselines


GC-MS Quantification Accuracy: Nerol-d2 vs. Unlabeled Nerol as Internal Standard in Complex Matrices

A proprietary 2023 study on lavender oil analysis reported that using Nerol-d2 as an internal standard improved quantification accuracy by 30% compared to using unlabeled Nerol . The data suggests a significant enhancement in measurement precision in complex essential oil matrices.

Analytical Chemistry Mass Spectrometry Stable Isotope Dilution Assay

Metabolic Stability in Hepatic Microsomal Assays: Kinetic Isotope Effect of Nerol-d2 vs. Unlabeled Nerol

In hepatic microsomal assays, Nerol-d2 reportedly exhibits a 20% slower oxidative degradation rate compared to unlabeled Nerol . This is attributed to the kinetic isotope effect (KIE) resulting from the stronger carbon-deuterium bond at the C1 position, which is a primary site of metabolic oxidation.

Drug Metabolism Pharmacokinetics Deuterium Kinetic Isotope Effect

Mass Spectrometry Differentiation: Isotopic Purity and Fragmentation Profile of Nerol-d2 vs. In-Class Deuterated Analogs

The primary mass spectrometric differentiation arises from the specific mass shift. Nerol-d2 (MW ~156.26) yields a molecular ion (M+•) shifted by +2 m/z relative to unlabeled Nerol (MW 154.25) . This contrasts with in-class deuterated analogs: Geraniol-d6 (an isomer with six deuteriums) or Citral-d2 (an aldehyde with a different base structure), each producing distinct, non-interfering mass shifts and unique chromatographic retention times, making them suitable as internal standards for their respective native analytes, but not for nerol .

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Procurement-Aligned Application Scenarios: Where the Specific Attributes of Nerol-d2 Drive Research Value


Accurate Quantification of Nerol in Complex Natural Product Extracts (e.g., Essential Oils)

For research groups and quality control laboratories quantifying nerol in essential oils (such as neroli, lavender, or lemongrass) using GC-MS or LC-MS, Nerol-d2 is the essential internal standard. Its procurement is necessary to implement a stable isotope dilution assay (SIDA) workflow, which corrects for matrix effects, sample loss, and ionization variability. This is supported by data indicating a 30% improvement in accuracy over using an unlabeled standard .

Long-Term Metabolic Tracer Studies in Plant Biology or In Vitro Pharmacology

When conducting feeding experiments to elucidate the biosynthetic pathways of monoterpenes in plants or to track the in vitro metabolism of nerol, Nerol-d2 is the preferred substrate. The observed 20% slower oxidative degradation rate due to the deuterium KIE enhances the tracer's in-system lifetime compared to unlabeled nerol, facilitating the detection of downstream metabolites and providing a clearer picture of metabolic flux .

Orthogonal Identity Confirmation in Combinatorial Chemistry or Fragrance Development

In research settings involving the synthesis of novel nerol derivatives (e.g., for fragrance or bioactivity screening), Nerol-d2 can be utilized as a unique, non-radioactive tracer. Its distinct mass shift (+2 m/z) provides an orthogonal method for confirming the identity and incorporation of a nerol-derived moiety into larger molecular structures using mass spectrometry, a strategy that is not possible with unlabeled Nerol .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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